![molecular formula C12H17NO2 B034054 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone CAS No. 19788-40-0](/img/structure/B34054.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone, also known as DIM-C-pPhOH, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone is not fully understood, but it is believed to act on multiple pathways within cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. It has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been shown to have minimal toxicity. In neurodegenerative disorder models, it has been shown to protect neurons from oxidative stress and improve cognitive function. In autoimmune disease models, it has been shown to reduce inflammation and suppress the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential as a therapeutic agent for a variety of diseases, which makes it a valuable tool for drug discovery and development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in different disease models. Another limitation is that it may not be effective in all disease models, which requires careful selection of the appropriate experimental system.
Future Directions
There are several future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its use in different disease models, which may require the development of new delivery methods or combination therapies. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans, which may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone can be synthesized through a multi-step process involving the condensation of 3,5-dimethyl-4-isoxazolecarboxaldehyde with cyclohexanone, followed by reduction and purification steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Scientific Research Applications
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disorder research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to protect neurons from damage and improve cognitive function. In autoimmune disease research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to reduce inflammation and suppress the immune response.
properties
CAS RN |
19788-40-0 |
|---|---|
Product Name |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-8-11(9(2)15-13-8)7-10-5-3-4-6-12(10)14/h10H,3-7H2,1-2H3 |
InChI Key |
OJARMPVCHPMKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
synonyms |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




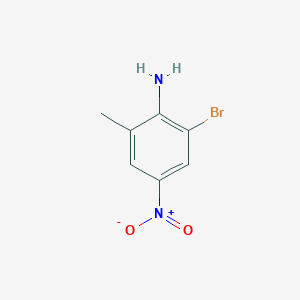
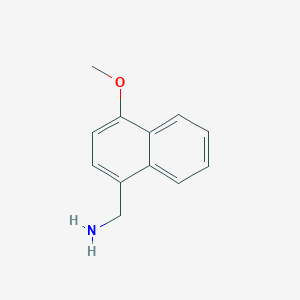
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
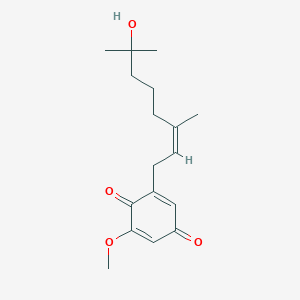
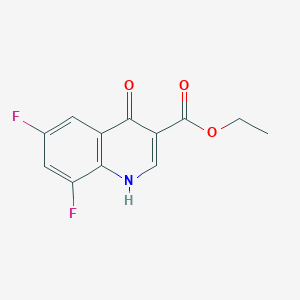
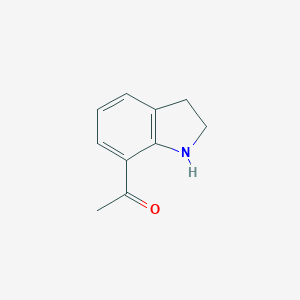
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
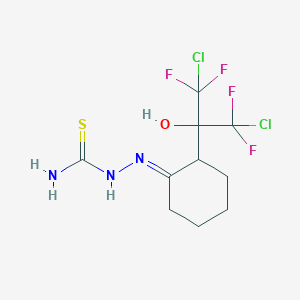
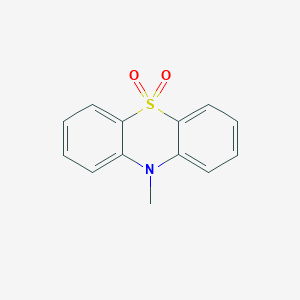
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)